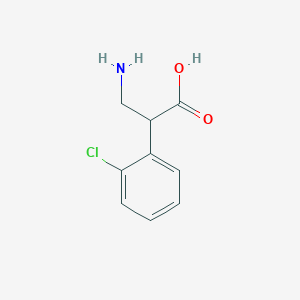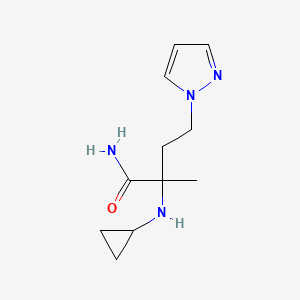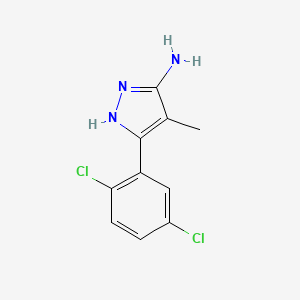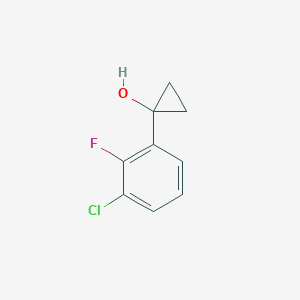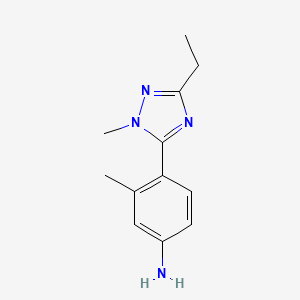
3-(Aminomethyl)-4,5-dimethylheptan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4,5-dimethylheptan-4-ol is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,5-dimethylheptan-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with an aminomethyl group. The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the efficient production of the desired compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4,5-dimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4,5-dimethylheptan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism by which 3-(Aminomethyl)-4,5-dimethylheptan-4-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: This compound is similar in structure but contains a boronic acid group instead of a hydroxyl group.
N-[3-(aminomethyl)benzyl]acetamidine: This compound has a similar aminomethyl group but differs in the rest of its structure.
Uniqueness
3-(Aminomethyl)-4,5-dimethylheptan-4-ol is unique due to its specific combination of functional groups and its heptane backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C10H23NO |
|---|---|
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
3-(aminomethyl)-4,5-dimethylheptan-4-ol |
InChI |
InChI=1S/C10H23NO/c1-5-8(3)10(4,12)9(6-2)7-11/h8-9,12H,5-7,11H2,1-4H3 |
InChI-Schlüssel |
TZQVHTAEWKTQDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)(C(CC)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
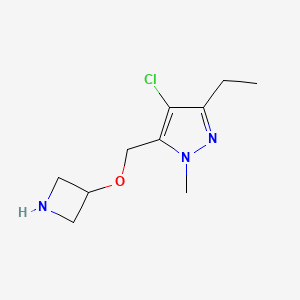
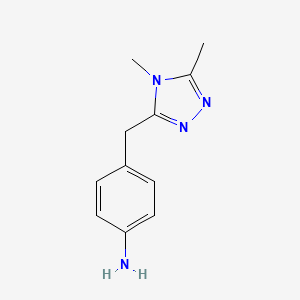
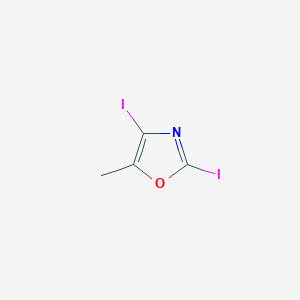
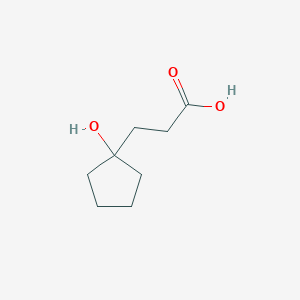
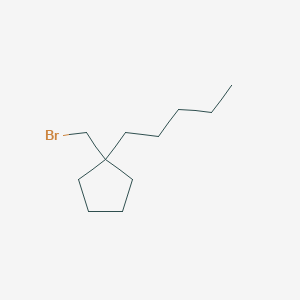
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
